3-Hydroxy-4-sulfobenzoic acid 3-Hydroxy-4-sulfobenzoic acid
Brand Name: Vulcanchem
CAS No.: 88122-95-6
VCID: VC3795354
InChI: InChI=1S/C7H6O6S/c8-5-3-4(7(9)10)1-2-6(5)14(11,12)13/h1-3,8H,(H,9,10)(H,11,12,13)
SMILES: C1=CC(=C(C=C1C(=O)O)O)S(=O)(=O)O
Molecular Formula: C7H6O6S
Molecular Weight: 218.19 g/mol

3-Hydroxy-4-sulfobenzoic acid

CAS No.: 88122-95-6

Cat. No.: VC3795354

Molecular Formula: C7H6O6S

Molecular Weight: 218.19 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-4-sulfobenzoic acid - 88122-95-6

Specification

CAS No. 88122-95-6
Molecular Formula C7H6O6S
Molecular Weight 218.19 g/mol
IUPAC Name 3-hydroxy-4-sulfobenzoic acid
Standard InChI InChI=1S/C7H6O6S/c8-5-3-4(7(9)10)1-2-6(5)14(11,12)13/h1-3,8H,(H,9,10)(H,11,12,13)
Standard InChI Key RFXNLHJLTSWQDE-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)O)S(=O)(=O)O
Canonical SMILES C1=CC(=C(C=C1C(=O)O)O)S(=O)(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-Hydroxy-4-sulfobenzoic acid belongs to the class of sulfobenzoic acids, distinguished by the substitution pattern on its benzene ring. Its IUPAC name, 3-hydroxy-4-sulfobenzoic acid, reflects the positions of the hydroxyl and sulfonic acid groups . The molecular structure (Figure 1) has been confirmed via X-ray crystallography and computational modeling, revealing a planar aromatic system with intramolecular hydrogen bonding between the hydroxyl and sulfonic acid groups. This interaction stabilizes the molecule and influences its solubility and reactivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC7H6O6S\text{C}_7\text{H}_6\text{O}_6\text{S}
Molecular Weight218.19 g/mol
XLogP30.4
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

Spectroscopic and Computational Data

The compound’s infrared (IR) spectrum shows characteristic peaks at 1680 cm⁻¹ (C=O stretch of carboxylic acid) and 1040 cm⁻¹ (S=O stretch of sulfonic acid) . Nuclear magnetic resonance (NMR) data further corroborate its structure:

  • 1H NMR^1\text{H NMR}: δ 8.2 (d, 1H, aromatic), δ 7.6 (m, 2H, aromatic), δ 12.1 (s, 1H, -OH) .

  • 13C NMR^13\text{C NMR}: δ 172.5 (COOH), δ 162.3 (C-OH), δ 138.7–122.4 (aromatic carbons) .

Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, consistent with its polar nature .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3-hydroxy-4-sulfobenzoic acid typically involves sulfonation of 3-hydroxybenzoic acid using fuming sulfuric acid. A patented method optimizes this process by controlling reaction temperature (80–100°C) and stoichiometry to minimize side products . The potassium salt variant (CAS 411224-30-1) is produced via neutralization with potassium hydroxide, yielding a light green solid with enhanced stability .

Key Reaction Steps:

  • Sulfonation:
    C6H4(OH)COOH+H2SO4C6H3(OH)(SO3H)COOH+H2O\text{C}_6\text{H}_4(\text{OH})\text{COOH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_3(\text{OH})(\text{SO}_3\text{H})\text{COOH} + \text{H}_2\text{O} .

  • Salt Formation:
    C7H6O6S+KOHC7H5O6SK+H2O\text{C}_7\text{H}_6\text{O}_6\text{S} + \text{KOH} \rightarrow \text{C}_7\text{H}_5\text{O}_6\text{SK} + \text{H}_2\text{O} .

Challenges in Scalability

Early synthetic routes faced issues with purity and yield due to competing side reactions, such as over-sulfonation and decarboxylation . Modern protocols address these by employing gradual reagent addition and inert atmospheres, achieving yields >85% .

Applications in Pharmaceuticals and Chemistry

Role in Drug Development

The potassium salt of 3-hydroxy-4-sulfobenzoic acid is a critical intermediate in synthesizing SR-121463, a non-peptide antagonist of the arginine vasopressin V2 receptor . This receptor is implicated in conditions like hyponatremia and congestive heart failure, positioning the compound as a key player in cardiovascular drug discovery .

Industrial and Research Uses

  • Chelating Agent: The sulfonic and carboxylic acid groups enable metal ion binding, useful in wastewater treatment .

  • Dye Intermediate: Its aromatic structure facilitates synthesis of sulfonated dyes with improved solubility .

Table 2: Commercial Forms and Suppliers

FormCAS NumberSupplierPurity
Free Acid88122-95-6MarketPublishers98%
Potassium Salt411224-30-1Clinivex95%
Sodium Salt88122-95-6Sigma-Aldrich97%
ParameterValueSource
Skin IrritationCategory 2
Eye IrritationCategory 2
Storage ConditionsHygroscopic, -20°C, inert gas

Environmental Impact

The compound’s high water solubility (3.2 g/L at 25°C) necessitates careful disposal to prevent aquatic contamination . Biodegradation studies indicate a half-life of 14 days in soil, suggesting moderate environmental persistence .

Market Trends and Regional Analysis

Global Demand

The global market for 3-hydroxy-4-sulfobenzoic acid derivatives is projected to grow at a CAGR of 4.5% from 2025 to 2030, driven by pharmaceutical applications . North America dominates consumption (38%), followed by Europe (29%) and Asia-Pacific (25%) .

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